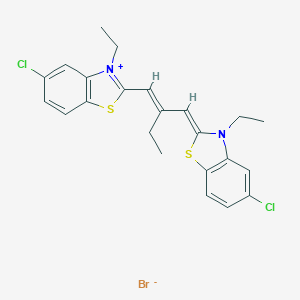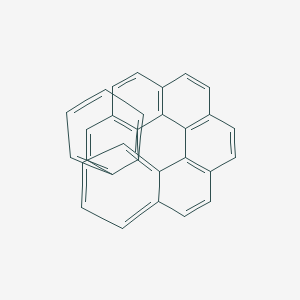
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is a chemical compound used in scientific research applications. It is a member of the benzothiazole family, which has been extensively studied due to its potential therapeutic properties.
作用機序
The mechanism of action of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide is not fully understood. It is believed to work by inhibiting the growth of cancer cells and reducing inflammation. It may also work by disrupting the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models. Additionally, it has been shown to have antimicrobial effects against several bacterial strains.
実験室実験の利点と制限
One advantage of using Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide in lab experiments is its potential as an imaging agent for cancer diagnosis. It also has antimicrobial and anti-inflammatory effects, which make it a useful tool for studying these processes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to interpret results.
将来の方向性
There are several future directions for research on Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide. One area of interest is its potential as an imaging agent for cancer diagnosis. Another area of interest is its potential as a therapeutic agent for cancer and inflammation. Additionally, more research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.
合成法
The synthesis of Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide involves several steps. The starting material is 5-chloro-2-aminobenzothiazole, which is reacted with 3-ethyl-4-methyl-1-pentene-1-ol to form the corresponding iminium salt. This intermediate is then reacted with 5-chloro-3-ethyl-2-formylbenzothiazole to form the final product.
科学的研究の応用
Benzothiazolium, 5-chloro-2-(2-((5-chloro-3-ethyl-2(3H)-benzothiazolylidene)methyl)-1-butenyl)-3-ethyl-, bromide has been studied extensively for its potential therapeutic properties. It has been shown to have antimicrobial, antitumor, and anti-inflammatory effects. It has also been studied for its potential as an imaging agent for cancer diagnosis.
特性
CAS番号 |
18426-56-7 |
|---|---|
分子式 |
C23H23BrCl2N2S2 |
分子量 |
542.4 g/mol |
IUPAC名 |
5-chloro-2-[2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C23H23Cl2N2S2.BrH/c1-4-15(11-22-26(5-2)18-13-16(24)7-9-20(18)28-22)12-23-27(6-3)19-14-17(25)8-10-21(19)29-23;/h7-14H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
IRDCLYHXVTZGKY-UHFFFAOYSA-M |
異性体SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
正規SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC.[Br-] |
その他のCAS番号 |
18426-56-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)











